Cas no 529-23-7 (2-Aminobenzaldehyde)

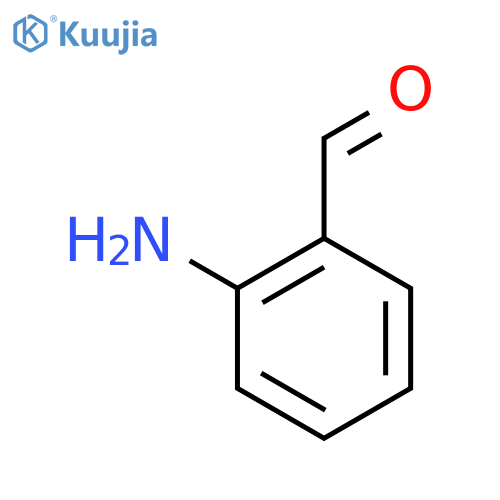

2-Aminobenzaldehyde structure

商品名:2-Aminobenzaldehyde

2-Aminobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Aminobenzaldehyde

- 3-Aminobenzaldehyde

- 2-amino-benzaldehyd

- 2-Aminobenzaldeyhde

- 2-Formylaniline Anthranilaldehyde o-Aminobenzaldehyde

- 4-AcetaMidophenylboronic acid

- amino-benzaldehyde

- ANTHRANILALDEHYDE

- anthranylaldehyde

- Benzaldehyde,2-amino

- o-Amino Benzaldehyde 2-Amino Benzaldehyde

- O-AMINOBENZALDEHYDE

- ORTHO-AMINOBENZALDEHYDE

- 2-Formylaniline

- Benzaldehyde, 2-amino-

- 2-amino-benzaldehyde

- aminobenzaldehyde

- anthranil aldehyde

- O-amino benzaldehyde

- Benzaldehyde, amino-

- PubChem15692

- 2-ABA

- ghl.PD_Mitscher_leg0.1278

- BCP07330

- STL280125

- m-Amino benzaldehyde

- Ortho aminobenzaldehyde

- SCHEMBL14562109

- InChI=1/C7H7NO/c8-7-4-2-1-3-6(7)5-9/h1-5H,8H2

- 2-Formylaniline, Anthranilaldehyde, o-Aminobenzaldehyde

- AI3-52264

- FXWFZIRWWNPPOV-UHFFFAOYSA-

- SY024955

- CS-W007486

- EN300-118143

- AKOS006221234

- doi:10.14272/FXWFZIRWWNPPOV-UHFFFAOYSA-N.1

- EG769PG2AX

- AMY4000

- DTXSID6060183

- MFCD00007709

- J-508021

- GS-3280

- 10.14272/FXWFZIRWWNPPOV-UHFFFAOYSA-N.1

- Q21099244

- SCHEMBL25505

- 529-23-7

- 2-Aminobenzaldehyde, >=98%

- UNII-EG769PG2AX

- Z3034936011

- FT-0601048

- EINECS 208-454-3

- NS00032615

- DTXCID4041317

- aniline, 2-formyl-

- BBL100092

- DB-005184

- FA71614

-

- MDL: MFCD00007709

- インチ: 1S/C7H7NO/c8-7-4-2-1-3-6(7)5-9/h1-5H,8H2

- InChIKey: FXWFZIRWWNPPOV-UHFFFAOYSA-N

- ほほえんだ: O=C([H])C1=C([H])C([H])=C([H])C([H])=C1N([H])[H]

計算された属性

- せいみつぶんしりょう: 121.05300

- どういたいしつりょう: 121.053

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 43.1

- 互変異性体の数: 5

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

- 密度みつど: 1.1344 (rough estimate)

- ゆうかいてん: 38 ºC

- ふってん: 258.7°C at 760 mmHg

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: 1.5323 (estimate)

- あんていせい: Unstable: reported to polymerize rapidly at room temperature. Incompatible with strong oxidizing agents, strong bases. Store at -20 C.

- PSA: 43.09000

- LogP: 1.66250

- ようかいせい: 冷水に微溶解し、エタノール、エーテル、トリクロロメタン、ベンゼンに溶解する。水蒸気と一緒に揮発し、非常に重合しやすい。

2-Aminobenzaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

- 福カードFコード:8-10-23

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:−20°C

- セキュリティ用語:S26;S37/39

2-Aminobenzaldehyde 税関データ

- 税関コード:2922399090

- 税関データ:

中国税関コード:

2922399090概要:

2922399090他のアミノアルデヒドアミノケトン及びその塩(アミノキノン及びその塩を含み、酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922399090その他のアミノアルデヒド、アミノケトン、アミノキノン、但し1種以上の酸素官能基を含有する場合を除く、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Aminobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB153942-1 g |

Anthranilaldehyde; . |

529-23-7 | 1g |

€77.40 | 2023-05-08 | ||

| abcr | AB153942-25 g |

Anthranilaldehyde; . |

529-23-7 | 25g |

€244.30 | 2023-05-08 | ||

| Enamine | EN300-118143-10.0g |

2-aminobenzaldehyde |

529-23-7 | 95% | 10.0g |

$106.0 | 2023-07-07 | |

| Enamine | EN300-118143-0.25g |

2-aminobenzaldehyde |

529-23-7 | 95% | 0.25g |

$19.0 | 2023-07-07 | |

| Enamine | EN300-118143-0.5g |

2-aminobenzaldehyde |

529-23-7 | 95% | 0.5g |

$21.0 | 2023-07-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1034762-100g |

2-Aminobenzaldehyde |

529-23-7 | 98% | 100g |

¥2583.00 | 2024-05-10 | |

| Enamine | EN300-118143-50.0g |

2-aminobenzaldehyde |

529-23-7 | 95% | 50.0g |

$323.0 | 2023-07-07 | |

| eNovation Chemicals LLC | D488538-500g |

2-Aminobenzaldehyde |

529-23-7 | 95% | 500g |

$1900 | 2024-06-05 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017806-100mg |

2-Aminobenzaldehyde |

529-23-7 | 98% | 100mg |

¥73 | 2023-04-17 | |

| Apollo Scientific | OR313018-1g |

2-Aminobenzaldehyde |

529-23-7 | 1g |

£15.00 | 2025-02-19 |

2-Aminobenzaldehyde サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:529-23-7)2-氨基苯甲醛

注文番号:LE1903955

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:37

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:529-23-7)m-Amino Benzaldehyde

注文番号:LE1723

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:41

価格 ($):discuss personally

2-Aminobenzaldehyde 関連文献

-

1. 1,2,3-BenzotriazinesBrian M. Adger,Steven Bradbury,Martin Keating,Charles W. Rees,Richard C. Storr,Michael T. Williams J. Chem. Soc. Perkin Trans. 1 1975 31

-

Seok Ho Kang,Miok Kim,Hyung-Kun Lee,Kimoon Kim Chem. Commun. 1999 93

-

3. The structures of the anhydro-polymers of 2-aminobenzaldehydeAdrien Albert,Hiroshi Yamamoto J. Chem. Soc. B 1966 956

-

Hasan A. Khan,Kevin G. M. Kou,Vy M. Dong Chem. Sci. 2011 2 407

-

Kentaro Okuma,Tomohiro Koga,Saori Ozaki,Yutaro Suzuki,Kenta Horigami,Noriyoshi Nagahora,Kosei Shioji,Masatora Fukuda,Masanobu Deshimaru Chem. Commun. 2014 50 15525

529-23-7 (2-Aminobenzaldehyde) 関連製品

- 552-89-6(2-Nitrobenzaldehyde)

- 626-19-7(Isophthaldehyde)

- 7149-49-7(Naphthalene-2,3-dicarboxaldehyde)

- 643-79-8(Phthalaldehyde)

- 109467-00-7(2-Amino-5-methylbenzaldehyde)

- 56066-83-2(benzaldehyde, 4-amino-3,5-dimethyl- (9ci))

- 70128-12-0(2-amino-3,5-dimethylbenzaldehyde)

- 135-02-4(2-Methoxybenzaldehyde)

- 529-20-4(2-Methylbenzaldehyde)

- 98276-57-4(2,4-Diaminobenzaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:529-23-7)2-Aminobenzaldehyde

清らかである:99%

はかる:100g

価格 ($):226.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:529-23-7)2-Aminobenzaldehyde

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ